molecular formula C6H8O B029692 3,4-Dimethylfuran CAS No. 20843-07-6

3,4-Dimethylfuran

Cat. No.: B029692
CAS No.: 20843-07-6
M. Wt: 96.13 g/mol
InChI Key: IVHPMIPYSOTYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the furan ring.

Mechanism of Action

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and it’s likely that its targets would be similar to those of other furanic compounds .

Mode of Action

Furanic compounds are known for their reactivity, and they are often used in the synthesis of new fuels and polymer precursors . It’s possible that 3,4-Dimethylfuran interacts with its targets in a similar manner.

Biochemical Pathways

Furanic compounds are known to be involved in various biological transformations . For example, they can be metabolized by certain microorganisms, leading to the production of different oxidation and reduction products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microorganisms can affect the bioconversion of furanic compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reactivity and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. This method typically requires acid catalysis and can be performed under mild conditions . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of biomass-derived feedstocks. For instance, fructose can be converted into this compound through a catalytic biomass-to-liquid process, which involves the intermediate formation of hydroxymethylfurfural .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethylfuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other furan derivatives may not be as effective .

Properties

IUPAC Name

3,4-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHPMIPYSOTYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174960
Record name Furan, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20843-07-6
Record name Furan, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.